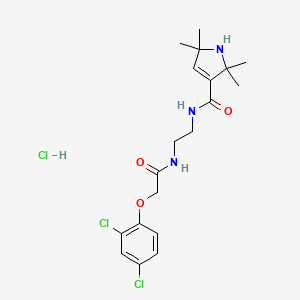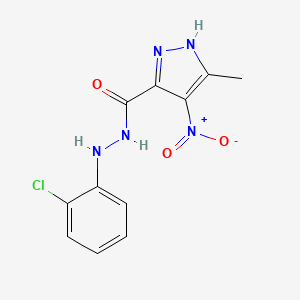
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a carboxylic acid group, a methyl group, a nitro group, and a chlorophenyl hydrazide moiety
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Introduction of Functional Groups:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, where the carboxylic acid group can be oxidized to form corresponding derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery.
Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of functional groups such as the nitro and chlorophenyl hydrazide moieties can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to understand its biological effects fully.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide can be compared with other pyrazole derivatives, such as:
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound lacks the nitro and chlorophenyl hydrazide groups, resulting in different chemical properties and applications.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: The presence of an ethyl group instead of a methyl group and the absence of the nitro group make it distinct from the target compound.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81016-51-5 |
|---|---|
Molecular Formula |
C11H10ClN5O3 |
Molecular Weight |
295.68 g/mol |
IUPAC Name |
N'-(2-chlorophenyl)-5-methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H10ClN5O3/c1-6-10(17(19)20)9(15-13-6)11(18)16-14-8-5-3-2-4-7(8)12/h2-5,14H,1H3,(H,13,15)(H,16,18) |
InChI Key |
KCPFNIXOOWLWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NNC2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


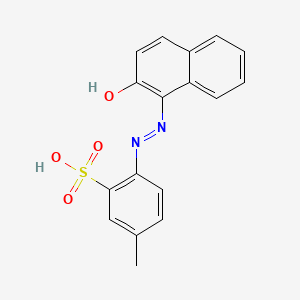
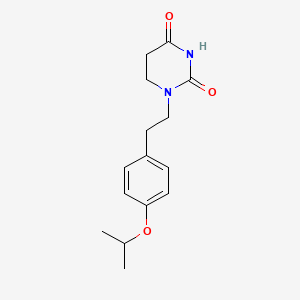

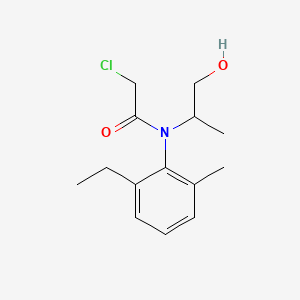
![Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate](/img/structure/B15186803.png)
![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)
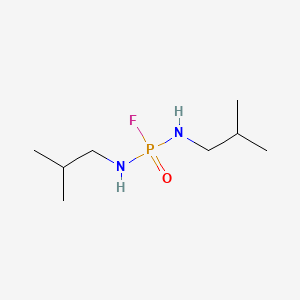

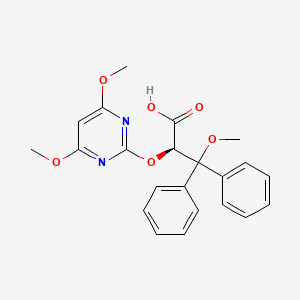

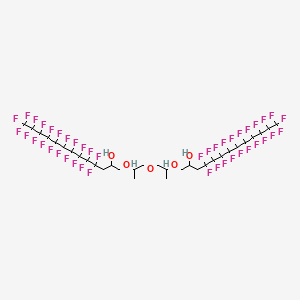
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
